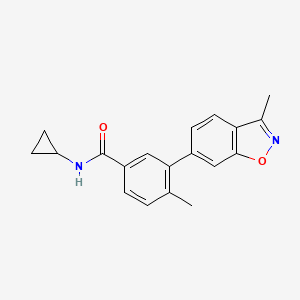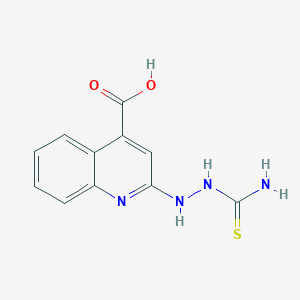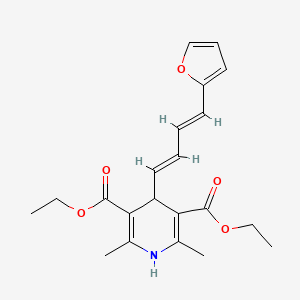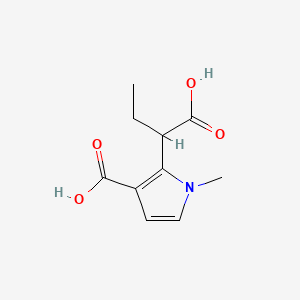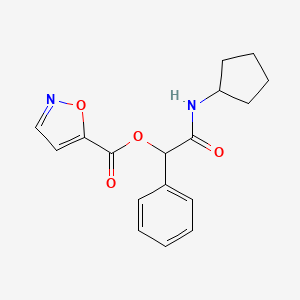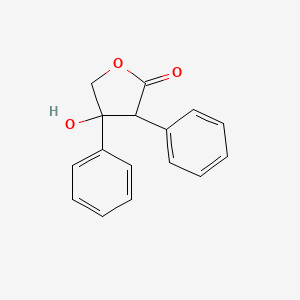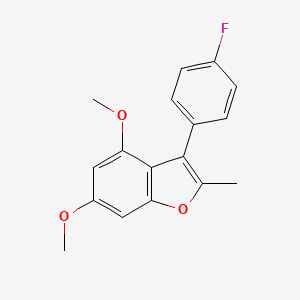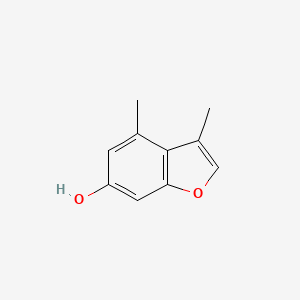
3,4-Dimethylbenzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of hydroxyl and methyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Applications De Recherche Scientifique
3,4-Dimethylbenzofuran-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Benzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
2,3-Dimethylbenzofuran: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
6-Hydroxybenzofuran: Contains a hydroxyl group but lacks methyl groups, affecting its chemical behavior and uses.
Uniqueness: 3,4-Dimethylbenzofuran-6-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,4-dimethyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-8(11)4-9-10(6)7(2)5-12-9/h3-5,11H,1-2H3 |
Clé InChI |
YREAWUMQXVHAKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=CO2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
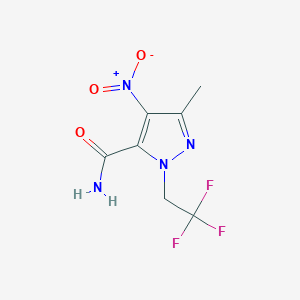

![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)

